2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid
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Overview
Description
2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol It is a derivative of naphthalene, characterized by the presence of an acetic acid moiety attached to a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid typically involves the reaction of 5-oxo-5,6,7,8-tetrahydronaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the chloroacetic acid displaces the hydrogen atom on the naphthalene ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
Uniqueness
2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its acetic acid moiety allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H12O4/c13-11-3-1-2-8-6-9(4-5-10(8)11)16-7-12(14)15/h4-6H,1-3,7H2,(H,14,15) |
InChI Key |
IFONAOUMGJIAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC(=O)O)C(=O)C1 |
Origin of Product |
United States |
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